molecular formula C23H22O3 B14330600 4,4-Dimethyl-1,9-diphenylbicyclo[5.2.0]nonane-2,6,8-trione CAS No. 106661-50-1

4,4-Dimethyl-1,9-diphenylbicyclo[5.2.0]nonane-2,6,8-trione

Cat. No.: B14330600
CAS No.: 106661-50-1
M. Wt: 346.4 g/mol
InChI Key: QYLLPGHGFKUZFI-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1,9-diphenylbicyclo[520]nonane-2,6,8-trione is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-1,9-diphenylbicyclo[5.2.0]nonane-2,6,8-trione typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the use of potassium carbonate (K₂CO₃) and tetrabutylammonium bromide (TBAB) has been reported to yield the desired bicyclic core . The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-1,9-diphenylbicyclo[5.2.0]nonane-2,6,8-trione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

4,4-Dimethyl-1,9-diphenylbicyclo[5.2.0]nonane-2,6,8-trione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1,9-diphenylbicyclo[5.2.0]nonane-2,6,8-trione involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain biological receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Dimethyl-1,9-diphenylbicyclo[52

Properties

CAS No.

106661-50-1

Molecular Formula

C23H22O3

Molecular Weight

346.4 g/mol

IUPAC Name

4,4-dimethyl-1,9-diphenylbicyclo[5.2.0]nonane-2,6,8-trione

InChI

InChI=1S/C23H22O3/c1-22(2)13-17(24)20-21(26)19(15-9-5-3-6-10-15)23(20,18(25)14-22)16-11-7-4-8-12-16/h3-12,19-20H,13-14H2,1-2H3

InChI Key

QYLLPGHGFKUZFI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C2C(=O)C(C2(C(=O)C1)C3=CC=CC=C3)C4=CC=CC=C4)C

Origin of Product

United States

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